N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Description
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGXFDQGIUOOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction of the oxadiazole ring with a fluorophenyl halide in the presence of a base.
Attachment of the dimethoxybenzamide moiety: This can be done through an amide coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing oxidative stress: Leading to cell death or apoptosis.
Comparison with Similar Compounds
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can be compared with other similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another fluorophenyl derivative with antibacterial activity.
2,4-disubstituted arylthiazoles: Compounds with similar structural features and biological activities.
Pyrimidine derivatives: Known for their anti-inflammatory and pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, synthesis methods, and biological evaluations, including anticancer and antimicrobial activities.
The compound's molecular formula is with a molecular weight of 338.34 g/mol. Its structure features a 1,3,4-oxadiazole moiety substituted with a 4-fluorophenyl group and a dimethoxybenzamide component. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.34 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 134691207 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature:
- Condensation Reactions : The formation of the oxadiazole ring can be achieved through condensation reactions involving hydrazides and carboxylic acids.
- Substitution Reactions : The introduction of the 4-fluorophenyl group can be done via nucleophilic substitution on halogenated precursors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle proteins.
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines including breast and lung cancer cells.
A case study published in ResearchGate evaluated derivatives of oxadiazoles for their anticancer properties and found promising results for compounds similar to this compound .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties:
- Broad-Spectrum Activity : Preliminary tests show that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be effective at low concentrations, indicating its potential as an antimicrobial agent.
Research Findings
A summary of notable findings from various studies is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
